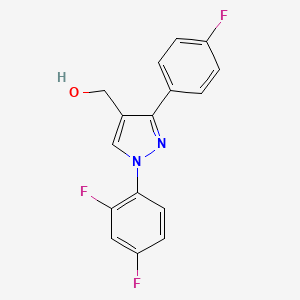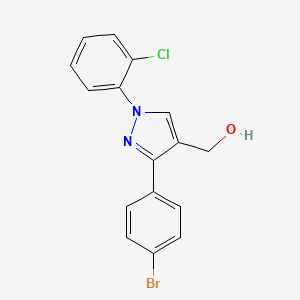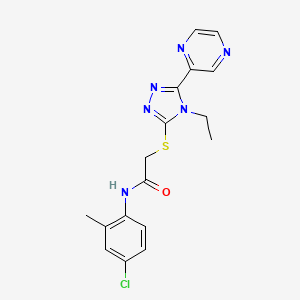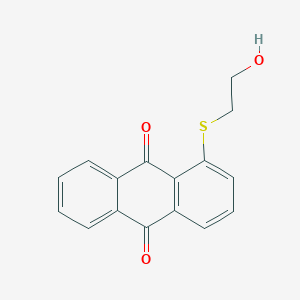![molecular formula C27H26BrN3O6 B12010875 [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769149-43-1](/img/structure/B12010875.png)
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto, con la fórmula química C26H24BrN3O5 , pertenece a la clase de aril hidrazonas . Presenta un átomo de bromo unido a un anillo fenilo, junto con una porción de acetil hidrazina. El grupo 4-propoxi benzoato aumenta aún más su complejidad estructural.
Métodos De Preparación
Rutas sintéticas::
Hidrazinólisis del ácido 4-bromo-2-metoxibenzoico: La reacción involucra la condensación del ácido 4-bromo-2-metoxibenzoico con hidrato de hidrazina, seguida de acetilación usando anhídrido acético.
Formación de Hidrazona: El paso clave es la reacción entre el derivado de acetil hidrazina y el cloruro de 4-propoxi benzoílo, lo que lleva a la formación del compuesto objetivo.
Producción industrial:: Aunque no se reportan métodos de producción industrial a gran escala, los laboratorios sintetizan este compuesto para fines de investigación.
Análisis De Reacciones Químicas
Reactividad::
Oxidación: El anillo fenilo puede sufrir reacciones de oxidación, lo que podría llevar a la formación de derivados hidroxilados o carboxilados.
Reducción: La reducción del grupo carbonilo puede producir el alcohol correspondiente.
Sustitución: El átomo de bromo es susceptible a reacciones de sustitución nucleofílica.
- Hidrato de hidrazina
- Anhídrido acético
- Cloruro de 4-propoxi benzoílo
Productos principales:: Los productos principales dependen de las condiciones de reacción específicas y de los sustituyentes presentes. La hidrólisis del grupo éster podría producir el ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
Química::
- Bloque de construcción : Los investigadores utilizan este compuesto como un bloque de construcción para diseñar nuevas moléculas orgánicas.
- Diseño de ligandos : Su estructura única lo convierte en un posible ligando para la química de coordinación.
- Propiedades antibacterianas : Las investigaciones sugieren actividad antibacteriana, lo que lo hace relevante para el desarrollo de fármacos.
- Potencial anticancerígeno : Los investigadores exploran sus efectos en líneas celulares cancerosas.
- Inhibición enzimática : Puede inhibir enzimas específicas involucradas en las vías de la enfermedad.
- Ciencia de materiales : Sus características estructurales podrían contribuir a materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Sus interacciones con los objetivos celulares probablemente involucran la unión a receptores o enzimas específicos, modulando los procesos biológicos.
Comparación Con Compuestos Similares
Aunque no existen análogos directos, podemos compararlo con aríl hidrazonas relacionadas, como metil 4-bromo-2-metoxibenzoato y 4-bromo-2-etil anilina . Estas comparaciones resaltan sus características únicas.
Propiedades
Número CAS |
769149-43-1 |
|---|---|
Fórmula molecular |
C27H26BrN3O6 |
Peso molecular |
568.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H26BrN3O6/c1-3-14-36-23-11-6-19(7-12-23)27(34)37-24-13-8-21(28)15-20(24)16-30-31-25(32)17-29-26(33)18-4-9-22(35-2)10-5-18/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+ |
Clave InChI |
LETLVTWLUODKAZ-OKCVXOCRSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)





![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)

![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)

